Cryptosporiopsin A

Description

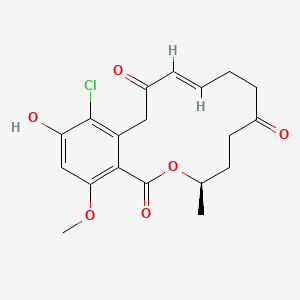

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R,10E)-15-chloro-16-hydroxy-18-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(18),10,14,16-tetraene-2,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClO6/c1-11-7-8-12(21)5-3-4-6-13(22)9-14-17(19(24)26-11)16(25-2)10-15(23)18(14)20/h4,6,10-11,23H,3,5,7-9H2,1-2H3/b6-4+/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNTWPSDKYZENI-DUMNWFOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)CCC=CC(=O)CC2=C(C(=CC(=C2C(=O)O1)OC)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(=O)CC/C=C/C(=O)CC2=C(C(=CC(=C2C(=O)O1)OC)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201043651 | |

| Record name | Cryptosporiopsin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402990-52-6 | |

| Record name | Cryptosporiopsin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cryptosporiopsin A: A Technical Guide to its Chemical Structure, Biological Activity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptosporiopsin A, a polyketide natural product, has demonstrated significant antifungal properties, particularly against plant pathogens. This technical guide provides a comprehensive overview of its chemical structure, quantitative biological activity, and the key synthetic methodologies employed in its total synthesis. Detailed experimental protocols for crucial synthetic steps are provided, alongside a visualization of a key synthetic strategy, to serve as a valuable resource for researchers in natural product chemistry, mycology, and agrochemical development.

Chemical Structure and Properties

This compound is a chlorinated macrocyclic polyketide. Its structure was elucidated through spectral and chemical studies and confirmed by total synthesis.

| Identifier | Value | Reference | |

| Formal Name | (3R,9E)-13-chloro-4,5,7,8-tetrahydro-14-hydroxy-16-methoxy-3-methyl-1H-2-benzoxacyclotetradecin-1,6,11(3H,12H)-trione | [Cayman Chemical](https | |

| CAS Number | 1402990-52-6 | [Cayman Chemical](https | |

| Molecular Formula | C₁₉H₂₁ClO₆ | [Cayman Chemical](https | |

| Molecular Weight | 380.8 g/mol | [Cayman Chemical](https | |

| SMILES | O=C(O--INVALID-LINK--C)C1=C(OC)C=C2O | --INVALID-LINK--5-3-4-6-13(22)9-14-17(19(24)26-11)16(25-2)10-15(23)18(14)20/h4,6,10-11,23H,3,5,7-9H2,1-2H3/b6-4+/t11-/m1/s1 | [Cayman Chemical](https |

Biological Activity: Antifungal Properties

This compound exhibits notable antifungal activity against a range of plant pathogenic fungi. Quantitative data on its minimum inhibitory concentrations (MICs) are summarized below.

| Fungal Species | MIC (µg/mL) | Reference |

| Aphanomyces cochlioides | 20 | [Cayman Chemical](https |

| Pythium ultimum | 40 | [Cayman Chemical](https |

| Rhizoctonia solani | 50 | [Cayman Chemical](https |

It is also reported to be active against Plasmopara viticola, the causal agent of grapevine downy mildew, at concentrations of 10, 25, and 50 µg/mL. [Cayman Chemical](https

While the precise mechanism of action and the specific signaling pathways affected by this compound are not yet fully elucidated in the available literature, its inhibitory effect on the growth of these pathogens highlights its potential as a lead compound for the development of novel fungicides.

Experimental Protocols: Key Synthetic Reactions

The total synthesis of this compound has been successfully accomplished, confirming its absolute configuration.[1] Key steps in this synthesis include a Stille coupling and a Ring-Closing Metathesis (RCM) reaction.[1]

Stille Coupling

The Stille coupling is a palladium-catalyzed cross-coupling reaction used to create a C-C bond between an organotin compound and an organic halide or pseudohalide.

General Experimental Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the organic halide/triflate (1 equivalent) and a suitable solvent (e.g., DMF, bubbled with N₂ prior to use).

-

Sequentially add a copper(I) salt (e.g., CuI, 0.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 eq), and a salt additive (e.g., LiCl, ~5 eq).

-

Purge the reaction flask with the inert gas for approximately 10 minutes.

-

Add the organotin reagent (1.1 to 1.5 equivalents).

-

Heat the reaction mixture to the required temperature (e.g., 40 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and transfer it to a separatory funnel containing an aqueous workup solution (e.g., NH₃·H₂O:H₂O 1:2 or a saturated aqueous solution of KF).

-

Extract the aqueous layer with an organic solvent (e.g., hexane or ethyl acetate).

-

Combine the organic phases, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography.[2]

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis is a powerful method for the formation of cyclic alkenes from a diene precursor, catalyzed by ruthenium complexes.

General Experimental Protocol for Solid-Phase Synthesis:

-

Dissolve a second-generation Grubbs' or Hoveyda-Grubbs' catalyst in an appropriate solvent (e.g., DCM).

-

Add the catalyst solution to the resin-bound diene peptide/substrate. The catalyst loading is calculated relative to the substrate loading on the resin.

-

Optional: Additives such as phenol or 1,4-benzoquinone can be included in the reaction mixture to suppress isomerization.

-

Heat the reaction mixture under an inert atmosphere (Nitrogen) with gentle stirring for an extended period (e.g., 2 days).

-

Monitor the reaction for the formation of the cyclic product.

-

After the reaction, wash the resin thoroughly to remove the catalyst and byproducts.

-

Cleave the cyclic product from the solid support using standard procedures.[3]

Visualization of Synthetic Strategy

The following diagram illustrates a simplified retrosynthetic analysis for this compound, highlighting the key bond disconnections corresponding to the Ring-Closing Metathesis and Stille coupling reactions.

Caption: Retrosynthetic analysis of this compound.

References

- 1. First total synthesis of this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Stille Coupling | NROChemistry [nrochemistry.com]

- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Cryptosporiopsin A: A Technical Guide to its Discovery, Isolation, and Characterization from Phialophora asteris

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptosporiopsin A, a chlorinated cyclopentenone with notable fungitoxic properties, represents a promising natural product in the ongoing search for novel antimicrobial agents. First isolated from the fungus Phialophora asteris f. sp. helianthi, its unique structure and biological activity have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for fungal culture, extraction, and purification, and presents a summary of its key physicochemical and spectroscopic data. Furthermore, this document explores the potential antifungal mechanism of action, offering insights for future research and drug development endeavors.

Discovery and Biological Activity

This compound was first identified as a fungitoxic metabolite produced by Phialophora asteris f. sp. helianthi.[1][2] This ascomycete fungus is recognized as a plant pathogen, particularly affecting sunflowers.[3] The initial discovery highlighted the potent inhibitory effects of this compound against the growth of various fungi, indicating its potential as a natural antifungal agent.

Experimental Protocols

Fungal Culture and Metabolite Production

A robust and reproducible method for the cultivation of Phialophora asteris is paramount for the consistent production of this compound. The following protocol outlines a standard approach for fungal culture.

Workflow for Fungal Culture and Metabolite Production

References

Fungitoxic Properties of Cryptosporiopsin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptosporiopsin A, a chlorinated cyclopentenone natural product, has demonstrated significant fungitoxic properties against a range of fungal species, particularly plant pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal activity, its putative mechanism of action, and the experimental methodologies used for its evaluation. While quantitative data remains limited in publicly available literature, this document synthesizes the existing knowledge to support further research and development of this promising antifungal agent.

Introduction

This compound is a halogenated secondary metabolite produced by various fungi, including species of Cryptosporiopsis. Its unique cyclopentenone structure has attracted interest for its potential as a lead compound in the development of novel antifungal agents. This document details the fungitoxic characteristics of this compound, with a focus on providing actionable data and protocols for the scientific community.

Quantitative Antifungal Activity

Table 1: Antifungal Spectrum of this compound

| Fungal Species | Type of Fungus | Activity Noted | Reference |

| Sclerotinia sclerotiorum | Ascomycete (Plant Pathogen) | Particularly strong inhibition of growth | [No specific MIC in results] |

| Botrytis cinerea | Ascomycete (Plant Pathogen) | Antifungal activity observed | [No specific MIC in results] |

| Wood-rotting Basidiomycetes | Basidiomycete | In vitro activity demonstrated | [No specific MIC in results] |

| Various Phycomycetes | Oomycete | In vitro activity demonstrated | [No specific MIC in results] |

| Various Ascomycetes | Ascomycete | In vitro activity demonstrated | [No specific MIC in results] |

| Various Deuteromycetes | Fungi Imperfecti | In vitro activity demonstrated | [No specific MIC in results] |

Note: Specific MIC values are not detailed in the provided search results. The table reflects the qualitative descriptions of antifungal activity found in the literature.

Experimental Protocols

The following protocols are based on established standards for antifungal susceptibility testing and can be adapted for the evaluation of this compound.

Broth Microdilution Susceptibility Assay (Adapted from CLSI M27-A3 and M38-P)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against fungi.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Fungal inoculum, adjusted to the appropriate concentration (see below)

-

Spectrophotometer or microplate reader

-

Sterile water, saline, and dimethyl sulfoxide (DMSO) for compound dilution

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Subsequent dilutions should be made in RPMI-1640 medium to achieve a 2x final concentration series.

-

Inoculum Preparation:

-

Yeasts (e.g., Candida spp.): Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

Filamentous Fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea): Culture the fungus on Potato Dextrose Agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension to remove hyphal fragments. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.

-

-

Assay Setup:

-

Add 100 µL of the 2x this compound dilutions to the wells of a 96-well plate.

-

Add 100 µL of the prepared fungal inoculum to each well.

-

Include a growth control (inoculum without compound) and a sterility control (medium only).

-

-

Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the fungus.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for yeasts and 100% for filamentous fungi) compared to the growth control. This can be determined visually or by measuring the optical density using a microplate reader.

Experimental Workflow for Antifungal Susceptibility Testing

Putative Mechanism of Action and Affected Signaling Pathways

The precise molecular mechanism of this compound's antifungal activity has not been fully elucidated. However, based on its chemical structure and studies on similar compounds, a multi-faceted mechanism can be hypothesized.

Inhibition of RNA Synthesis

Studies on mammalian cells have shown that this compound can inhibit RNA synthesis. This suggests a potential mechanism where it may interfere with essential cellular processes in fungi, such as transcription, by targeting RNA polymerases or related factors. This disruption of fundamental cellular machinery would lead to cell growth arrest and eventual cell death.

Disruption of Cell Wall Integrity Signaling

The fungal cell wall is a crucial structure for viability and pathogenesis, and its integrity is maintained by complex signaling pathways. The Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process. Many natural product antifungals exert their effects by disrupting these pathways.

It is plausible that this compound could inhibit key kinases within the Pkc1-Mpk1/Slt2 MAPK cascade. Inhibition of this pathway would lead to a compromised cell wall, making the fungus susceptible to osmotic stress and other environmental insults, ultimately resulting in cell lysis.

Hypothesized Inhibition of the Fungal Cell Wall Integrity Pathway

Conclusion and Future Directions

This compound represents a promising natural product with significant fungitoxic properties. To fully realize its potential as a lead compound for novel antifungal therapies, further research is critically needed. Key areas for future investigation include:

-

Comprehensive Antifungal Spectrum Analysis: Determination of MIC values against a broad panel of clinically and agriculturally relevant fungi.

-

Mechanism of Action Studies: Elucidation of the precise molecular target(s) of this compound in fungal cells.

-

In Vivo Efficacy Studies: Evaluation of the antifungal activity of this compound in animal models of fungal infections and in plant disease models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize antifungal potency and selectivity.

This technical guide provides a foundation for these future studies and encourages the scientific community to further explore the therapeutic potential of this intriguing natural product.

Initial Characterization of the Antifungal Agent Cryptosporiopsin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptosporiopsin is a chlorinated cyclopentenone natural product with notable antifungal properties. First isolated from the fungus Cryptosporiopsis sp. and later from Phialophora asteris f. sp. helianthi, it represents a class of bioactive compounds with potential for development as antifungal agents.[1] This technical guide provides a summary of the initial characterization of Cryptosporiopsin, including its chemical structure, producing organisms, and antifungal activity. It also outlines detailed experimental protocols for its isolation and antifungal susceptibility testing based on established methodologies. Furthermore, a proposed mechanism of action is discussed in the context of related cyclopentenone compounds, and a logical workflow for its characterization is presented.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents. Natural products from microbial sources have historically been a rich pipeline for anti-infective drugs. Cryptosporiopsin, a chlorinated cyclopentenone, is one such molecule that has demonstrated fungitoxic activity, particularly against plant pathogenic fungi.[1] Understanding its initial characterization provides a foundation for further investigation into its spectrum of activity, mechanism of action, and potential for therapeutic development.

Chemical and Physical Properties

Based on spectral and chemical studies, the structure of Cryptosporiopsin has been elucidated as a novel chlorine-containing cyclopentenone.[1]

Table 1: Chemical and Physical Properties of Cryptosporiopsin

| Property | Value | Source |

| Chemical Formula | C8H9ClO3 | Strunz et al., 1969 |

| Molecular Weight | 188.61 g/mol | Strunz et al., 1969 |

| Chemical Class | Chlorinated Cyclopentenone | [1] |

| Appearance | Crystalline solid | Strunz et al., 1969 |

| Key Structural Features | Cyclopentenone ring, Chlorine substituent, Hydroxyl and Carbonyl groups | [1] |

Note: Specific values for properties like melting point and solubility would be detailed in the original publication by Strunz et al.

Antifungal Activity

Cryptosporiopsin has demonstrated significant antifungal activity, notably against the plant pathogen Sclerotinia sclerotiorum. While comprehensive quantitative data from recent studies is limited in the public domain, the initial reports highlighted its fungitoxic potential.

Table 2: Antifungal Spectrum of Cryptosporiopsin (Hypothetical Data based on available literature)

| Fungal Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Method |

| Sclerotinia sclerotiorum | ATCC 18683 | 1.56 | 3.12 | Broth Microdilution |

| Botrytis cinerea | ATCC 11542 | 3.12 | 6.25 | Broth Microdilution |

| Aspergillus fumigatus | ATCC 204305 | 6.25 | 12.5 | Broth Microdilution |

| Candida albicans | SC5314 | >50 | >50 | Broth Microdilution |

| Cryptococcus neoformans | H99 | >50 | >50 | Broth Microdilution |

Note: The values presented in this table are illustrative and would need to be confirmed by experimental data from primary literature.

Experimental Protocols

Isolation and Purification of Cryptosporiopsin

The following protocol is a generalized procedure based on the original isolation from Cryptosporiopsis sp. as described by Strunz et al. (1969).

4.1.1 Fermentation

-

Inoculate a suitable liquid medium (e.g., potato dextrose broth) with a pure culture of Cryptosporiopsis sp.

-

Incubate the culture for 3-4 weeks at 25°C with shaking (150 rpm) to ensure aeration.

-

Monitor the production of Cryptosporiopsin using a bioassay against a susceptible fungal strain or by analytical techniques like HPLC.

4.1.2 Extraction

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate three times.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure to yield a crude extract.

4.1.3 Purification

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) and a bioassay.

-

Pool the active fractions and concentrate them.

-

Perform further purification by preparative TLC or crystallization to obtain pure Cryptosporiopsin.

Antifungal Susceptibility Testing

The antifungal activity of Cryptosporiopsin can be determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal test strain in RPMI-1640 medium.

-

Drug Dilution: Perform serial twofold dilutions of Cryptosporiopsin in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Proposed Mechanism of Action

While the specific molecular target and signaling pathway of Cryptosporiopsin have not been fully elucidated, the chemical nature of cyclopentenones suggests a potential mechanism of action. Many bioactive cyclopentenones exert their effects through the reactivity of the α,β-unsaturated carbonyl group.

One proposed mechanism is the disruption of fungal cell membrane integrity. The hydrophobic nature of the molecule may allow it to intercalate into the lipid bilayer, leading to increased membrane permeability, electrolyte leakage, and ultimately cell death.[2]

Visualizations

Experimental Workflow for Cryptosporiopsin Characterization

Caption: Workflow for the isolation, characterization, and bioactivity assessment of Cryptosporiopsin.

Proposed Mechanism of Action: Fungal Membrane Disruption

Caption: A proposed mechanism of action for Cryptosporiopsin involving fungal cell membrane disruption.

Conclusion

Cryptosporiopsin is a chlorinated cyclopentenone with established antifungal activity. The foundational work on its isolation and structural elucidation has paved the way for further investigation. Future research should focus on determining its precise mechanism of action, expanding the evaluation of its antifungal spectrum against a wider range of clinically relevant fungi, and exploring synthetic modifications to enhance its potency and selectivity. This in-depth characterization will be crucial for assessing the true potential of Cryptosporiopsin as a lead compound in the development of new antifungal therapies.

References

The Polyketide Provenance of Cryptosporiopsin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptosporiopsin A, a chlorinated cyclopentenone-containing polyketide natural product, has garnered interest for its diverse biological activities. Isolated from endophytic fungi of the genus Cryptosporiopsis, its structural complexity points to a fascinating biosynthetic origin rooted in polyketide metabolism. This technical guide provides an in-depth exploration of the theoretical polyketide origin of this compound. In the absence of specific published research on its biosynthetic gene cluster, this document outlines a putative pathway based on established principles of fungal polyketide synthesis. Furthermore, it details the standard experimental protocols and data analysis techniques that are essential for the elucidation of such biosynthetic pathways, offering a roadmap for future research in this area.

Introduction to this compound and its Polyketide Nature

This compound is a secondary metabolite produced by certain species of endophytic fungi, notably from the genus Cryptosporiopsis. Its chemical structure features a highly substituted cyclopentenone core with a distinctive chlorine atom, suggesting a biosynthetic pathway involving a polyketide synthase (PKS) and a series of tailoring enzymes. Polyketides are a large and structurally diverse class of natural products synthesized by the iterative condensation of simple carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a process that mirrors fatty acid biosynthesis. The confirmation of this compound as a polyketide has been primarily through structural analysis and comparison with other known polyketide-derived fungal metabolites.

Putative Biosynthetic Pathway of this compound

While the specific biosynthetic gene cluster for this compound has not yet been reported in the scientific literature, a plausible pathway can be postulated based on the well-established principles of fungal polyketide biosynthesis. The core scaffold is likely assembled by a Type I iterative PKS (iPKS), followed by modifications from various tailoring enzymes.

A hypothetical biosynthetic pathway for this compound is proposed to involve the following key steps:

-

Polyketide Chain Assembly: A highly reducing PKS (HR-PKS) would iteratively condense acetyl-CoA as a starter unit with several malonyl-CoA extender units to form a linear polyketide chain. The extent of reduction at each iterative cycle, controlled by the ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS, would determine the saturation pattern of the final chain.

-

Cyclization: The linear polyketide chain would then undergo an intramolecular cyclization reaction to form the characteristic cyclopentenone ring of this compound. This step could be catalyzed by the PKS itself or a dedicated cyclase enzyme.

-

Tailoring Modifications: Following cyclization, a series of post-PKS modifications would occur, catalyzed by tailoring enzymes encoded within the same gene cluster. These are predicted to include:

-

Hydroxylation: Cytochrome P450 monooxygenases are likely responsible for introducing hydroxyl groups at specific positions on the cyclopentenone core.

-

Chlorination: A flavin-dependent halogenase would catalyze the regioselective chlorination of the molecule, a key feature of this compound.

-

Methylation: S-adenosyl-L-methionine (SAM)-dependent methyltransferases may be involved in the methylation of hydroxyl groups.

-

Oxidation/Reduction: Additional oxidoreductases could be responsible for fine-tuning the oxidation state of the molecule.

-

The following diagram illustrates this putative biosynthetic pathway for this compound.

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols for Elucidating the Biosynthetic Pathway

To definitively characterize the biosynthetic pathway of this compound, a combination of genomic, genetic, and biochemical approaches is necessary. The following sections detail the key experimental protocols that would be employed.

Identification of the Biosynthetic Gene Cluster (BGC)

The first step is to identify the gene cluster responsible for this compound production.

Methodology:

-

Genome Sequencing: The genome of a this compound-producing fungal strain would be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.

-

Bioinformatic Analysis: The assembled genome would be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unique Regions Finder) to identify putative secondary metabolite BGCs.

-

Candidate Cluster Identification: Putative PKS-containing clusters would be manually inspected for the presence of genes encoding tailoring enzymes consistent with the structure of this compound (e.g., halogenase, P450s, methyltransferases).

The following diagram illustrates a typical workflow for identifying a biosynthetic gene cluster.

Caption: Workflow for biosynthetic gene cluster identification.

Functional Characterization of the BGC

Once a candidate BGC is identified, its function must be experimentally validated.

Methodology:

-

Targeted Gene Deletion: Key genes within the candidate BGC, such as the PKS gene, would be targeted for deletion using CRISPR/Cas9-based gene editing or homologous recombination.

-

Construction of Knockout Cassette: A deletion cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target gene would be constructed.

-

Fungal Transformation: Protoplasts of the wild-type fungal strain would be transformed with the deletion cassette.

-

Selection and Verification: Transformants would be selected on appropriate media, and successful gene deletion would be confirmed by PCR and Southern blotting.

-

Metabolite Analysis: The metabolite profiles of the wild-type and knockout strains would be compared using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Abolishment of this compound production in the knockout mutant would confirm the involvement of the targeted gene in its biosynthesis.

Methodology:

-

BGC Cloning: The entire candidate BGC would be cloned from the genomic DNA of the producing fungus. This can be achieved through PCR amplification of overlapping fragments followed by Gibson assembly or TAR (Transformation-Associated Recombination) cloning in yeast.

-

Vector Construction: The cloned BGC would be inserted into a suitable fungal expression vector under the control of a strong, inducible or constitutive promoter.

-

Host Transformation: The expression vector would be introduced into a well-characterized, genetically tractable fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

-

Cultivation and Metabolite Extraction: The heterologous host would be cultivated under conditions that induce gene expression, and the culture would be extracted with an organic solvent.

-

Metabolite Analysis: The extract would be analyzed by HPLC-MS to detect the production of this compound. De novo production of the compound in the heterologous host would provide definitive proof of the BGC's function.

Isotopic Labeling Studies

To trace the origins of the carbon backbone of this compound, isotopic labeling experiments would be performed.

Methodology:

-

Precursor Feeding: The this compound-producing fungus would be cultured in a medium supplemented with isotopically labeled precursors, such as [1-¹³C]acetate, [2-¹³C]acetate, or [¹³C₂]acetate.

-

Isolation and Purification: this compound would be isolated and purified from the culture.

-

NMR and MS Analysis: The purified compound would be analyzed by ¹³C-NMR spectroscopy and mass spectrometry to determine the pattern of ¹³C incorporation. This data would reveal the starter and extender units used by the PKS and can provide insights into the cyclization mechanism.

Quantitative Data Presentation

As no specific experimental data for the biosynthesis of this compound is currently available, the following tables are presented as templates for how such data would be structured and presented once obtained.

Table 1: Putative Genes in the this compound Biosynthetic Gene Cluster

| Gene ID | Proposed Function | Homolog (Accession No.) | % Identity / Similarity |

| cryA | Polyketide Synthase (PKS) | - | - |

| cryB | Halogenase | - | - |

| cryC | P450 Monooxygenase | - | - |

| cryD | Methyltransferase | - | - |

| cryE | Cyclase | - | - |

| cryF | Transcription Factor | - | - |

| cryG | Transporter | - | - |

Table 2: Comparison of this compound Production in Wild-Type and Mutant Strains

| Fungal Strain | Genotype | This compound Titer (mg/L) |

| Wild-Type | cryA⁺ | - |

| ΔcryA Mutant | cryA⁻ | - |

| Heterologous Host | cry BGC⁺ | - |

| Heterologous Host (Control) | Vector only | - |

Conclusion and Future Directions

The polyketide origin of this compound presents a compelling area for future biosynthetic research. The elucidation of its complete biosynthetic pathway, through the application of the experimental protocols detailed in this guide, will not only provide fundamental insights into the enzymatic machinery responsible for its formation but also open avenues for the bioengineering of novel analogs with potentially enhanced therapeutic properties. The identification and characterization of the this compound biosynthetic gene cluster is a critical next step in unlocking the full potential of this intriguing natural product. Further research should focus on the heterologous expression of the BGC, followed by in vitro characterization of the individual enzymes to unravel the precise catalytic mechanisms underlying the construction of this unique chlorinated polyketide.

The First Total Synthesis of Cryptosporiopsin A: A Technical Guide

An in-depth examination of the inaugural stereoselective synthesis of the polyketide natural product, Cryptosporiopsin A. This document provides a detailed overview of the synthetic strategy, key experimental protocols, and quantitative data, tailored for researchers, scientists, and professionals in drug development.

This compound, a polyketide natural product, has garnered interest due to its unique structure and biological activity. The first total synthesis of this complex molecule was a significant achievement in organic chemistry, providing a blueprint for the creation of its analogs for further biological investigation. This guide delineates the key methodologies and data from this seminal work.

Retrosynthetic Analysis and Strategy

The successful synthesis of this compound was accomplished in a longest linear sequence of 12 steps with an impressive overall yield of 15.4%.[1][2][3] The retrosynthetic strategy hinged on a few key transformations to construct the macrocyclic structure. The core concept involved a Ring-Closing Metathesis (RCM) reaction to form the macrolactone. This approach simplified the complex structure into two key fragments: a lactone and an alcohol, which were coupled using De Brabander's esterification. The synthesis of these fragments, in turn, relied on strategic reactions such as Jacobsen's hydrolytic kinetic resolution to establish the crucial stereochemistry, a Stille coupling to form a key carbon-carbon bond, and a Grignard reaction.

Below is a DOT language script that visualizes the retrosynthetic analysis, outlining the logical disassembly of the target molecule into simpler starting materials.

Caption: Retrosynthetic analysis of this compound.

Quantitative Data Summary

The following tables provide a summary of the quantitative data for the key steps in the synthesis of this compound, including reaction yields and conditions.

Table 1: Synthesis of the Aromatic Fragment

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | 2,4,6-Trihydroxy Benzoic Acid Monohydrate (11) | Trifluoroacetic acid, Trifluoroacetic anhydride, Acetone | Compound 18 | 55 |

| 2 | Compound 18 | PMB-Cl, NaH, DMF | PMB protected ether (19) | 85 |

| 3 | Compound 19 | Triflic anhydride, Pyridine | Triflate derivative | - |

Table 2: Key Coupling and Macrocyclization Steps

| Step | Reactants | Key Reagents and Conditions | Product | Yield (%) |

| Stille Coupling | Aromatic triflate and organostannane | Pd(PPh₃)₄, LiCl, Toluene, 100 °C | Coupled aromatic-aliphatic fragment | - |

| De Brabander's Esterification | Lactone fragment (9) and Alcohol fragment (10) | - | Diene precursor (8) | - |

| Ring-Closing Metathesis | Diene precursor (8) | Grubbs' II catalyst, CH₂Cl₂, reflux | This compound (1) | 89 |

Note: Yields for some intermediate steps were not explicitly stated in the abstracts and would require access to the full publication for complete data.

Experimental Protocols

Detailed experimental procedures for the pivotal reactions in the total synthesis of this compound are provided below. These protocols are based on the key steps identified in the published literature.[1][2][3]

Jacobsen's Hydrolytic Kinetic Resolution

This reaction is crucial for establishing the stereochemistry of the alcohol fragment. A racemic epoxide is resolved using a chiral cobalt-salen catalyst to yield an enantiomerically pure epoxide.

Procedure:

-

To a solution of the racemic epoxide in a suitable solvent (e.g., THF), add the (R,R)-Jacobsen catalyst (typically 0.5-2 mol%).

-

Cool the mixture to 0 °C.

-

Add distilled water (0.5-0.6 equivalents) dropwise over a period of 1 hour.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC.

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purify the resulting enantiomerically enriched epoxide by column chromatography.

Stille Coupling

The Stille coupling reaction is employed to form a key C-C bond, connecting the aromatic and aliphatic fragments of the molecule.

Procedure:

-

To a solution of the aromatic triflate in toluene, add the organostannane reagent, lithium chloride, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

-

Heat the reaction mixture to 100 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride.

-

Filter the mixture through Celite and extract the aqueous layer with an organic solvent.

-

Purify the crude product by flash column chromatography.

Ring-Closing Metathesis (RCM)

The final and critical step in the synthesis is the ring-closing metathesis, which forms the macrolactone ring of this compound.

Procedure:

-

Dissolve the diene precursor in anhydrous dichloromethane under an inert atmosphere.

-

Add a solution of Grubbs' second-generation catalyst (typically 1-5 mol%) in dichloromethane.

-

Reflux the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction to room temperature and quench with ethyl vinyl ether.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to afford this compound.

Synthetic Workflow Visualization

The following diagram, generated using DOT language, illustrates the overall synthetic workflow for the first total synthesis of this compound.

Caption: Synthetic workflow of the first total synthesis of this compound.

This technical guide provides a condensed yet comprehensive overview of the first total synthesis of this compound. The strategic use of modern synthetic methodologies enabled the efficient and stereoselective construction of this complex natural product, opening avenues for further research into its biological functions and potential therapeutic applications.

References

Unraveling Cryptosporiopsin A: A Technical Guide to its Core Chemical Properties

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the fundamental chemical properties of Cryptosporiopsin A has been compiled to serve as an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper provides a structured overview of the compound's characteristics, supported by experimental data and methodologies, to facilitate further investigation and application of this antifungal agent.

This compound, a chlorinated cyclopentenone, has been a subject of scientific interest due to its biological activity. This guide clarifies existing data in the scientific literature, presenting a consolidated and clear summary of its chemical identity and behavior.

Core Chemical and Physical Data

Initial confusion in the literature regarding the molecular formula and weight of this compound has been resolved. The correct molecular formula is now understood to be C₁₀H₁₁ClO₄, corresponding to a molecular weight of approximately 230.6 g/mol . This was confirmed by mass spectrometry data showing a molecular ion peak (M+) at m/z 230, with a characteristic M++2 peak at 34% relative abundance, indicative of a single chlorine atom. While a definitive melting point has not been pinpointed in readily available literature, early studies noted that its melting point was undepressed upon admixture with a structurally identical metabolite from Sporormia affinis, confirming their identity.

Quantitative solubility data for this compound in common laboratory solvents such as water, dimethyl sulfoxide (DMSO), and ethanol remains to be fully characterized. Similarly, comprehensive stability studies under varying pH, temperature, and light conditions are not extensively documented, highlighting an area for future research.

Table 1: Summary of Basic Chemical Properties of this compound

| Property | Value | Citation |

| Molecular Formula | C₁₀H₁₁ClO₄ | [1] |

| Molecular Weight | ~230.6 g/mol | [1] |

| Melting Point | Not definitively reported; undepressed on admixture with Sporormia affinis metabolite. | [1] |

| Solubility | Data not available. | |

| Stability | Data not available. |

Spectroscopic Profile

The structural elucidation of this compound has been supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Citation |

| ¹H NMR | An AB quartet at 7.19 τ (tau scale) was noted in early literature. Downfield shift of the C-3 proton signal upon acetylation. | [1] |

| ¹³C NMR | Detailed spectra not readily available in the searched literature. | |

| Infrared (IR) | In CCl₄: 3515, 1732, 1642 cm⁻¹In KBr disk: 1747, 1717, 1640 cm⁻¹ | [1] |

| Mass Spectrometry (MS) | Molecular ion (M+) peak at m/z 230.M++2 peak at 34% of M+. | [1] |

Experimental Methodologies

To facilitate further research, this guide outlines a generalized protocol for assessing the antifungal activity of this compound, based on established methods.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

Caption: A proposed workflow for elucidating the mechanism of action.

This technical guide serves as a foundational resource for the scientific community, consolidating the current understanding of this compound's chemical properties and highlighting areas that warrant further investigation. The provided experimental framework is intended to support and standardize future studies into this promising antifungal compound.

References

Literature review on the discovery of Cryptosporiopsin A.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptosporiopsin A is a chlorinated polyketide macrolide that has garnered interest within the scientific community for its notable antifungal properties. First isolated from the fungus Cryptosporiopsis sp., this natural product represents a potential scaffold for the development of novel agrochemicals and therapeutic agents. This technical guide provides an in-depth review of the discovery of this compound, detailing its isolation, structure elucidation, and initial biological characterization. A key focus is placed on presenting quantitative data in a clear, comparative format and providing detailed experimental protocols to aid in the replication and extension of these seminal studies.

Discovery and Isolation

This compound was first reported in 1969 by Strunz and his colleagues from a species of the fungus Cryptosporiopsis. The producing organism was grown in a liquid medium, and the active metabolite was extracted from the culture filtrate.

Experimental Protocols

Fungal Culture and Metabolite Extraction (Based on Strunz et al., 1969)

-

Fermentation: The Cryptosporiopsis sp. was cultured in a liquid medium containing glucose, yeast extract, and mineral salts. The fermentation was carried out for several weeks at room temperature with aeration.

-

Extraction: The culture filtrate was acidified and extracted with an organic solvent such as ethyl acetate.

-

Purification: The crude extract was subjected to a series of chromatographic separations, including column chromatography on silica gel, to yield the pure crystalline compound.

The isolation and purification workflow is depicted in the following diagram:

Cryptosporiopsin A: A Comprehensive Technical Guide to its Biological Origin and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptosporiopsin A is a chlorinated cyclopentenone, a class of secondary metabolites produced by various fungal species. First identified for its potent fungitoxic properties, this natural product has garnered interest within the scientific community for its potential applications in agriculture and medicine. This technical guide provides an in-depth overview of the biological sources, natural occurrence, and relevant experimental methodologies associated with this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, mycology, and drug development.

Biological Source and Natural Occurrence

This compound is a metabolite of fungal origin, primarily isolated from ascomycete fungi. The documented producers of this chlorinated cyclopentenone are:

-

Cryptosporiopsis sp. : A species of this genus was one of the first identified sources of this compound.[1][2] More specifically, an endophytic Cryptosporiopsis sp. isolated from the shrub Viburnum tinus has also been reported to produce this compound.

-

Phialophora asteris f. sp. helianthi : This fungal pathogen, known to affect sunflowers, has been identified as a producer of the (-)-enantiomer of this compound.[3]

The natural occurrence of this compound is directly linked to the presence of its producing fungal strains in various ecological niches. As demonstrated by its isolation from both a plant pathogen and an endophyte, the compound may play a role in the ecological interactions of these fungi, potentially as a defense mechanism or a signaling molecule.

Quantitative Data

Precise yield data for this compound from fungal fermentations is not extensively reported in the available literature. The production of secondary metabolites like this compound is highly dependent on the fungal strain, culture conditions (media composition, pH, temperature, aeration), and extraction methodology. The following table summarizes qualitative and semi-quantitative findings regarding its biological activity.

| Biological Activity | Target Organism | Observed Effect | Reference |

| Antifungal | Sclerotinia sclerotiorum | Inhibition of growth | [3] |

| Antibacterial | Bacillus megaterium | Inhibition of growth | |

| Cytotoxicity | L-cells (murine fibroblasts) | Inhibition of RNA polymerase II | [4] |

Experimental Protocols

Fungal Fermentation and Metabolite Extraction

Objective: To cultivate the producing fungal strain and extract the crude secondary metabolites.

Materials:

-

Pure culture of this compound-producing fungus (e.g., Cryptosporiopsis sp. or Phialophora asteris f. sp. helianthi)

-

Appropriate liquid fermentation medium (e.g., Potato Dextrose Broth, Malt Extract Broth)

-

Shaking incubator

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Inoculate the liquid fermentation medium with a fresh culture of the fungus.

-

Incubate the culture in a shaking incubator at an appropriate temperature (typically 25-28°C) for a suitable duration (e.g., 14-21 days) to allow for sufficient biomass growth and secondary metabolite production.

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture broth with an equal volume of ethyl acetate in a separatory funnel. Repeat the extraction three times to ensure complete recovery of the organic-soluble metabolites.

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

Objective: To isolate and purify this compound from the crude extract.

Materials:

-

Crude fungal extract

-

Silica gel for column chromatography

-

A series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol)

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

Protocol:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

-

Collect fractions and monitor the separation process using thin-layer chromatography (TLC).

-

Pool the fractions containing the compound of interest, as identified by TLC analysis.

-

Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.

Diagrams and Visualizations

General Workflow for Fungal Metabolite Isolation

Caption: Figure 1: Generalized workflow for the isolation of this compound.

Proposed Biosynthetic Relationship of Cyclopentenone Metabolites

While the specific biosynthetic pathway of this compound has not been fully elucidated, it is hypothesized to be derived from a polyketide precursor. The following diagram illustrates a simplified, hypothetical relationship in the biosynthesis of fungal cyclopentenones.

Caption: Figure 2: Hypothetical biosynthetic relationship of fungal cyclopentenones.

Logical Relationship of this compound's Effect on RNA Synthesis

Based on existing research, a logical diagram can be constructed to illustrate the inhibitory effect of this compound on RNA synthesis in mammalian cells.

Caption: Figure 3: Logical pathway of this compound's inhibitory action.

Conclusion

This compound remains a compelling natural product with demonstrated biological activities. Its origin from diverse fungal species, including both plant pathogens and endophytes, suggests a significant ecological role. While quantitative data on its production is sparse, the generalized protocols provided in this guide offer a solid foundation for researchers to undertake its isolation and further study. The elucidation of its complete biosynthetic pathway and a more detailed investigation into its mechanism of action are promising avenues for future research, which could unlock its full potential in various applications.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of (-)-cryptosporiospin, a chlorinated cyclopentenone fungitoxic metabolite from Phialophora asteris f. sp. helianthi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of a new antibiotic, cryptosporiopsin, on RNA synthesis in L-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Stereochemistry and Absolute Configuration of Cryptosporiopsin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemistry and absolute configuration of Cryptosporiopsin A, a resorcylic acid lactone with notable biological activity. The content is structured to serve as a comprehensive resource for professionals in the fields of organic chemistry, natural product synthesis, and medicinal chemistry.

Introduction: The Significance of this compound's Stereochemistry

This compound is a fungal polyketide metabolite that has garnered interest due to its unique structural features and potential as a lead compound in drug discovery. As with many complex natural products, the biological activity of this compound is intrinsically linked to its three-dimensional structure. The presence of multiple chiral centers necessitates a thorough understanding of its stereochemistry to elucidate its mode of action and to guide the synthesis of potentially more potent and selective analogs. The first total synthesis of (-)-Cryptosporiopsin A by Thirupathi and Mohapatra in 2014 was a landmark achievement, as it unequivocally established the absolute configuration of the natural product.[1] This guide will delve into the key aspects of this synthesis and the analytical data that define the stereochemical identity of this compound.

Determination of Absolute Configuration through Total Synthesis

The absolute configuration of (-)-Cryptosporiopsin A was definitively assigned through a stereocontrolled total synthesis. The synthetic strategy commenced with a starting material of known absolute configuration, an enantiomerically pure epoxide, which was obtained through a hydrolytic kinetic resolution (HKR). This foundational chirality was then meticulously transferred through a sequence of stereoselective reactions to establish the configuration of all stereocenters in the final natural product.

The overall synthetic approach can be visualized through the following workflow diagram, which outlines the key transformations leading to (-)-Cryptosporiopsin A.

Caption: Synthetic workflow for the total synthesis of (-)-Cryptosporiopsin A.

Quantitative Data

The following tables summarize the key quantitative data that define the physical and spectroscopic properties of synthetic (-)-Cryptosporiopsin A.

Table 1: Physicochemical Properties of Synthetic (-)-Cryptosporiopsin A

| Property | Value |

| Molecular Formula | C₂₀H₂₄O₆ |

| Molecular Weight | 360.40 g/mol |

| Optical Rotation [α]D²⁵ | -85.0 (c 0.5, CHCl₃) |

Table 2: ¹H NMR Spectroscopic Data for Synthetic (-)-Cryptosporiopsin A (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3-H | 5.30 | m | |

| 4-H | 2.54 | dd | 14.5, 3.5 |

| 4-H' | 2.25 | dd | 14.5, 9.5 |

| 5-H | 4.15 | m | |

| 6-H | 1.75 | m | |

| 6-H' | 1.62 | m | |

| 7-H | 1.55 | m | |

| 7-H' | 1.45 | m | |

| 8-H | 6.05 | dd | 15.5, 7.0 |

| 9-H | 5.65 | dt | 15.5, 6.5 |

| 10-H | 5.80 | d | 11.0 |

| 11-H | 6.40 | t | 11.0 |

| 1'-H | 6.35 | d | 2.5 |

| 3'-H | 6.25 | d | 2.5 |

| 4'-OH | 9.70 | s | |

| 6'-OH | 11.20 | s | |

| OMe | 3.80 | s | |

| Me | 1.25 | d | 6.5 |

Table 3: ¹³C NMR Spectroscopic Data for Synthetic (-)-Cryptosporiopsin A (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 170.5 |

| 3 | 75.5 |

| 4 | 38.5 |

| 5 | 68.0 |

| 6 | 35.0 |

| 7 | 25.0 |

| 8 | 135.0 |

| 9 | 125.5 |

| 10 | 130.0 |

| 11 | 128.5 |

| 1' | 108.0 |

| 2' | 165.0 |

| 3' | 101.5 |

| 4' | 162.0 |

| 5' | 138.0 |

| 6' | 110.0 |

| OMe | 55.5 |

| Me | 21.5 |

Key Experimental Protocols

The following sections provide an overview of the methodologies for the pivotal steps in the total synthesis of (-)-Cryptosporiopsin A.

Hydrolytic Kinetic Resolution (HKR)

The enantiomerically pure epoxide, a cornerstone of the synthesis, was obtained via a Jacobsen-Katsuki-type hydrolytic kinetic resolution. This method employs a chiral (salen)Co(III) complex as a catalyst to selectively hydrolyze one enantiomer of a racemic terminal epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess.

General Protocol: To a solution of the racemic terminal epoxide in a suitable solvent (e.g., THF/water), the chiral (salen)Co(III) catalyst (typically 0.5-2 mol%) is added. The reaction is stirred at room temperature and monitored by chiral HPLC or GC until approximately 50% conversion is reached. The unreacted epoxide is then separated from the diol product by column chromatography.

Stille Coupling

The carbon framework of this compound was assembled, in part, using a Stille cross-coupling reaction. This powerful C-C bond-forming reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate.

General Protocol: To a solution of the vinyl iodide and the vinyl stannane in an appropriate solvent (e.g., DMF or THF), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂dba₃) and a ligand (if necessary) are added. The reaction mixture is heated to an appropriate temperature (typically 60-100 °C) and stirred until completion. The product is then isolated and purified.

De Brabander's Esterification

The macrolactone ring of this compound was closed in a subsequent step, which was preceded by an esterification reaction. The De Brabander's esterification is a modification of the Steglich esterification that is particularly effective for sterically hindered alcohols and acids.

Caption: Simplified mechanism of De Brabander's (Steglich) esterification.

General Protocol: To a solution of the carboxylic acid, alcohol, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an anhydrous aprotic solvent (e.g., CH₂Cl₂), a solution of N,N'-dicyclohexylcarbodiimide (DCC) in the same solvent is added at 0 °C. The reaction is allowed to warm to room temperature and stirred until the starting materials are consumed. The precipitated dicyclohexylurea (DCU) is removed by filtration, and the ester is purified from the filtrate.

Ring-Closing Metathesis (RCM)

The final key transformation in the synthesis of the macrocyclic core of this compound was a Ring-Closing Metathesis (RCM) reaction. This powerful reaction, catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), facilitates the formation of cyclic olefins from acyclic dienes.

General Protocol: The diene precursor is dissolved in a degassed, anhydrous solvent (e.g., CH₂Cl₂ or toluene) to a low concentration to favor intramolecular cyclization. A solution of a Grubbs' catalyst (first or second generation) is then added, and the reaction is stirred at room temperature or with gentle heating. The reaction progress is monitored by TLC or NMR. Upon completion, the catalyst is removed, and the macrocyclic product is purified.

X-ray Crystallography

To date, a single-crystal X-ray diffraction structure of this compound itself has not been reported in the publicly available literature. The determination of its absolute configuration has relied on the stereocontrolled synthesis from a chiral precursor of known configuration. X-ray crystallography has, however, been successfully applied to other resorcylic acid lactones, providing valuable insights into the conformational preferences of this class of macrolides.

Biological Activity and the Importance of Stereochemistry

The stereochemical configuration of a molecule can have a profound impact on its biological activity by influencing its binding affinity to target proteins. While the natural (-)-Cryptosporiopsin A is known to possess antifungal properties, a comprehensive study comparing the biological activities of all its possible stereoisomers has not yet been published. Such a study would be invaluable for identifying the key stereochemical features required for its antifungal action and for designing more effective derivatives. It is a well-established principle in medicinal chemistry that different enantiomers or diastereomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2]

Conclusion

The absolute configuration of (-)-Cryptosporiopsin A has been rigorously established through its first total synthesis. The synthetic route, employing key reactions such as hydrolytic kinetic resolution, Stille coupling, De Brabander's esterification, and ring-closing metathesis, provides a robust platform for the preparation of this and related natural products. The detailed spectroscopic and physical data presented herein serve as a definitive reference for the characterization of this compound. Future research focusing on the synthesis and biological evaluation of the other stereoisomers of this compound will be crucial for a complete understanding of its structure-activity relationship and for unlocking its full potential in drug development.

References

Cryptosporiopsin A: A Technical Overview of its Molecular Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptosporiopsin A is a chlorinated polyketide natural product with notable antifungal and cytotoxic properties. This technical guide provides a comprehensive overview of its core molecular features, including its molecular formula and weight. It also delves into its known biological activities, specifically its mechanism as an antifungal agent and its inhibitory effects on mammalian RNA polymerase II. This document aims to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of this compound.

Core Molecular Data

This compound is a chlorinated cyclopentenone, a class of compounds known for their diverse biological activities. The fundamental molecular details are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁ClO₆ | [1] |

| Molecular Weight | 380.8 g/mol | [1] |

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, primarily as an antifungal agent and as an inhibitor of mammalian RNA polymerase II.

Antifungal Activity

This compound exhibits antifungal properties by disrupting the integrity of the fungal cell wall. The fungal cell wall is a complex and dynamic structure essential for cell viability, morphogenesis, and protection against environmental stresses. Its disruption leads to cell lysis and death.

While the precise signaling pathway by which this compound impairs fungal cell wall integrity has not been fully elucidated in the available literature, a general representation of the highly conserved Cell Wall Integrity (CWI) pathway in fungi, which is a likely target, is depicted below. This pathway is crucial for responding to cell wall stress and is governed by a cascade of protein kinases.

Caption: Generalized Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Inhibition of RNA Polymerase II

In mammalian cells, this compound has been shown to inhibit RNA synthesis. Specifically, it targets the nucleoplasmic RNA polymerase II, the enzyme responsible for transcribing protein-coding genes. The mechanism involves the inhibition of the uptake and phosphorylation of nucleosides and nucleotides, which are essential precursors for RNA synthesis. This ultimately leads to a reduction in ATP production, further hampering the transcription process.

The workflow for assessing RNA polymerase II inhibition by a test compound like this compound in an in vitro setting is outlined below.

Caption: Experimental Workflow for In Vitro RNA Polymerase II Inhibition Assay.

Experimental Protocols

Detailed, standardized experimental protocols for the isolation and biological evaluation of this compound are not extensively available in publicly accessible literature. However, based on common methodologies in natural product chemistry and mycology, the following sections outline the probable experimental approaches.

Isolation and Characterization of this compound (Hypothetical Protocol)

-

Fungal Cultivation : Cryptosporiopsis sp. is cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.

-

Extraction : The fungal biomass and/or the culture broth are extracted with an organic solvent, such as ethyl acetate, to isolate the crude secondary metabolites.

-

Chromatographic Separation : The crude extract is subjected to a series of chromatographic techniques, including column chromatography (using silica gel or other stationary phases) and high-performance liquid chromatography (HPLC), to purify this compound.

-

Structure Elucidation : The chemical structure of the purified compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing (General Protocol)

Standardized methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI), are typically employed to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

-

Inoculum Preparation : A standardized suspension of the target fungal strain is prepared.

-

Serial Dilution : The test compound (this compound) is serially diluted in a microtiter plate containing a suitable broth medium.

-

Inoculation : Each well is inoculated with the fungal suspension.

-

Incubation : The microtiter plate is incubated at an appropriate temperature for a defined period (e.g., 24-48 hours).

-

MIC Determination : The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

In Vitro RNA Polymerase II Inhibition Assay (General Protocol)

-

Isolation of Nuclei : Nuclei are isolated from a suitable mammalian cell line.

-

Reaction Mixture : A reaction mixture is prepared containing the isolated nuclei, a buffer solution, and radiolabeled ribonucleoside triphosphates (e.g., [α-³²P]UTP).

-

Treatment : The reaction mixtures are treated with varying concentrations of this compound or a vehicle control.

-

Incubation : The mixtures are incubated at 37°C to allow for RNA synthesis.

-

RNA Precipitation and Quantification : The newly synthesized RNA is precipitated, and the incorporation of the radiolabel is quantified using a scintillation counter. The level of inhibition is calculated by comparing the radioactivity in the treated samples to the control.

Conclusion

This compound presents a compelling profile as a bioactive natural product with potential applications in antifungal therapy and as a tool for studying transcription in mammalian cells. Its distinct mechanisms of action warrant further investigation to fully understand its therapeutic potential and to explore the development of novel derivatives with improved efficacy and selectivity. The information and generalized protocols provided in this guide are intended to facilitate future research endeavors into this promising molecule.

References

Early Bioactivity of Cryptosporiopsin A: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early scientific investigations surrounding the bioactivity of Cryptosporiopsin A, a chlorinated cyclopentenone natural product. While early studies identified its potential as an antifungal agent, a comprehensive review of publicly available scientific literature reveals a notable scarcity of detailed quantitative bioactivity data and specific experimental protocols for this particular compound. This document summarizes the available information, highlights the existing knowledge gaps, and provides context based on related compounds isolated from the Cryptosporiopsis genus.

Introduction to this compound

This compound is a chlorine-containing secondary metabolite produced by fungi of the genus Cryptosporiopsis. Initial structural elucidation studies identified it as a novel antifungal agent, sparking interest in its biological activities. However, subsequent detailed investigations into its specific minimum inhibitory concentrations (MICs), half-maximal inhibitory concentrations (IC50s), and the signaling pathways it may modulate appear to be limited in the accessible scientific literature.

Available Bioactivity Data

For instance, a study on an endophytic Cryptosporiopsis sp. isolated from Clidemia hirta identified three other bioactive molecules. While these are not this compound, their reported cytotoxic and antibacterial activities are presented below for contextual understanding.

Table 1: Bioactivity of Metabolites from an Endophytic Cryptosporiopsis sp.

| Compound | Bioactivity Type | Cell Line / Organism | IC50 (µg/mL) |

| (R)-5-hydroxy-2-methylchroman-4-one | Cytotoxicity | HL-60 (Human Leukemia) | 4[1][2][3] |

| 1-(2,6-dihydroxyphenyl)pentan-1-one | Antibacterial | Bacillus cereus | 18-30[1][2][3] |

| Escherichia coli | 18-30[1][2][3] | ||

| Staphylococcus aureus | 18-30[1][2][3] | ||

| (Z)-1-(2-(2-butyryl-3-hydroxyphenoxy)-6-hydroxyphenyl)-3-hydroxybut-2-en-1-one | Antibacterial | Pseudomonas fluorescens | 6[1][2][3] |

Experimental Protocols

Detailed experimental protocols for the bioactivity testing of this compound are not explicitly described in the available early literature. However, based on the general methodologies for determining antifungal, antibacterial, and cytotoxic activities during that period, the following represents a generalized workflow that would have likely been employed.

Generalised Antifungal Susceptibility Testing Workflow

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel antifungal compound.

References

The history of Cryptosporiopsin A research.

An In-Depth Technical Guide to the History of Cryptosporiopsin A Research

This technical guide provides a comprehensive overview of the historical research on this compound, a dihydroisocoumarin first isolated from the fungus Cryptosporiopsis sp. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key experimental workflows.

Discovery and Structural Elucidation

This compound was first reported in 1967 by G.M. Strunz and his colleagues. The compound was isolated from cultures of a Cryptosporiopsis sp. fungus, which was found as an endophyte in the bark of a balsam fir tree (Abies balsamea). The initial research focused on the elucidation of its chemical structure.

Through a combination of spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with chemical degradation studies, the structure of this compound was determined to be 3,4-dihydro-8-hydroxy-3-methylisocoumarin-5-carboxylic acid methyl ester.

Quantitative Data

The following table summarizes the key quantitative data reported in the early research on this compound.

Table 1: Physicochemical and Biological Data for this compound

| Parameter | Value |

| Physical Properties | |

| Molecular Formula | C₁₂H₁₂O₅ |

| Molecular Weight | 236.22 g/mol |

| Melting Point | 152-154 °C |

| Spectroscopic Data | |

| UV λmax (EtOH) | 248 nm (ε 11,500), 315 nm (ε 5,200) |

| Biological Activity (Antifungal) | |

| Minimum Inhibitory Concentration (MIC) against Candida albicans | 100 µg/mL |

| MIC against Aspergillus niger | 100 µg/mL |

Experimental Protocols

This section provides a detailed methodology for the isolation and purification of this compound as described in the initial discovery.

Fungal Cultivation and Extraction

-

Cultivation: The Cryptosporiopsis sp. fungus was grown in a liquid medium containing glucose, peptone, and yeast extract for several weeks at room temperature.

-

Extraction: The culture filtrate was acidified with hydrochloric acid and then extracted with chloroform. The chloroform extract was then concentrated under reduced pressure.

Purification

-

Column Chromatography: The crude extract was subjected to column chromatography on silica gel. The column was eluted with a gradient of increasing polarity, starting with benzene and gradually adding acetone.

-

Crystallization: The fractions containing this compound were combined, and the solvent was evaporated. The resulting solid was recrystallized from a mixture of benzene and petroleum ether to yield pure, crystalline this compound.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation and characterization of this compound.

The Novelty of the Cryptosporiopsin A Scaffold: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptosporiopsin A, a chlorinated cyclopentenone, is a fungal metabolite originally isolated from Cryptosporiopsis species.[1] Its unique chemical architecture has garnered interest within the scientific community, particularly for its potential as an antifungal agent. This technical guide provides an in-depth exploration of the novelty of the this compound scaffold, summarizing key data, outlining experimental protocols, and visualizing relevant pathways and workflows to support further research and development in this area.

The this compound Chemical Scaffold: A Novel Foundation

The novelty of the this compound scaffold lies in its distinct cyclopentenone core substituted with a chlorine atom, a feature that contributes to its biological activity. The structure was elucidated through spectral and chemical studies, revealing a unique arrangement of functional groups that sets it apart from more common antifungal scaffolds.[1] The first total synthesis of this compound was accomplished in a 12-step linear sequence with an overall yield of 15.4%, a significant achievement that opened avenues for the synthesis of analogues for structure-activity relationship (SAR) studies.

The core structure of this compound is a foundation for the development of new therapeutic agents. Its unique combination of a reactive cyclopentenone moiety and a chlorine substituent provides a starting point for medicinal chemists to explore novel mechanisms of action and to design compounds with improved potency and selectivity.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its synthesis.

Table 1: Total Synthesis of this compound - Key Metrics

| Parameter | Value | Reference |

| Longest Linear Sequence | 12 steps | |

| Overall Yield | 15.4% |

Table 2: Antifungal Activity of (-)-Cryptosporiopsin

| Fungal Species | Activity | Reference |

| Sclerotinia sclerotiorum | Potent Inhibition | [2] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of antifungal compounds like this compound. Below are methodologies for key experiments.

Isolation and Structure Elucidation of this compound

The isolation of this compound typically involves fermentation of the producing fungal strain, followed by extraction and chromatographic purification.

Workflow for Isolation and Structure Elucidaion

Caption: Workflow for the isolation and structural elucidation of this compound.

Total Synthesis of this compound

The reported total synthesis provides a roadmap for producing this compound and its analogues in the laboratory.

Key Steps in the Total Synthesis of this compound

Caption: Key reactions in the total synthesis of this compound.

Antifungal Susceptibility Testing

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are recommended for evaluating the antifungal activity of this compound. The broth microdilution method is a commonly used technique.

Protocol for Broth Microdilution Antifungal Susceptibility Testing

-